molecular formula C8H7NO3 B067494 4-Methoxybenzo[d]isoxazol-3(2H)-one CAS No. 178747-81-4

4-Methoxybenzo[d]isoxazol-3(2H)-one

Cat. No.: B067494
CAS No.: 178747-81-4
M. Wt: 165.15 g/mol
InChI Key: LYGCVGSYMVVZKP-UHFFFAOYSA-N
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Description

4-Methoxybenzo[d]isoxazol-3(2H)-one is a heterocyclic compound that features an isoxazole ring fused to a benzene ring with a methoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxybenzo[d]isoxazol-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxybenzohydroxamic acid with a dehydrating agent such as phosphorus oxychloride (POCl3) to form the isoxazole ring . The reaction conditions often require refluxing the reactants in an inert atmosphere to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Methoxybenzo[d]isoxazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

4-Methoxybenzo[d]isoxazol-3(2H)-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: A simpler analog without the methoxy group.

    Benzo[d]isoxazole: Lacks the methoxy group but has a similar fused ring structure.

    4-Methoxybenzo[d]isoxazol-3-amine: Similar structure but with an amine group instead of the oxo group.

Uniqueness

4-Methoxybenzo[d]isoxazol-3(2H)-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature can make it more suitable for specific applications compared to its analogs .

Properties

IUPAC Name

4-methoxy-1,2-benzoxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-11-5-3-2-4-6-7(5)8(10)9-12-6/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGCVGSYMVVZKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=O)NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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